molecular formula C8H10BFO4 B1442534 2-Fluoro-5-(methoxymethoxy)phenylboronic acid CAS No. 2096332-96-4

2-Fluoro-5-(methoxymethoxy)phenylboronic acid

Cat. No.: B1442534
CAS No.: 2096332-96-4
M. Wt: 199.97 g/mol
InChI Key: GMMNEHAUEUPEKF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H10BFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the second position and a methoxymethoxy group at the fifth position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-(methoxymethoxy)phenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-fluoro-5-(methoxymethoxy)benzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methoxymethoxy)phenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions with hydronaphthalenes, leading to the formation of alkylated aromatic compounds.

    Oxidation and Reduction: While less common, the compound can undergo oxidation to form boronic esters or reduction to yield the corresponding boronic acid derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

    Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Alkylated Aromatics: Resulting from Friedel-Crafts alkylation.

Scientific Research Applications

2-Fluoro-5-(methoxymethoxy)phenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(methoxymethoxy)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic acid functional group.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 5-Fluoro-2-methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

2-Fluoro-5-(methoxymethoxy)phenylboronic acid is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific cross-coupling reactions where other boronic acids may not perform as effectively.

Properties

IUPAC Name

[2-fluoro-5-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMNEHAUEUPEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCOC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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